16-Deacetylfusidic Acid gamma-Lactone

Vue d'ensemble

Description

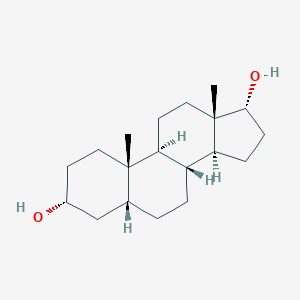

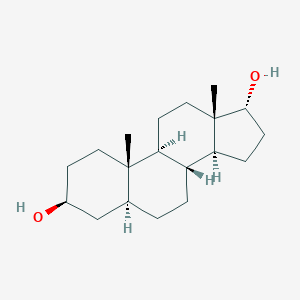

16-Deacetylfusidic Acid gamma-Lactone is a metabolite of the drug Fusidic Acid . Fusidic acid is a bacteriostatic antibiotic that suppresses nitric oxide lysis of pancreatic islet cells .

Molecular Structure Analysis

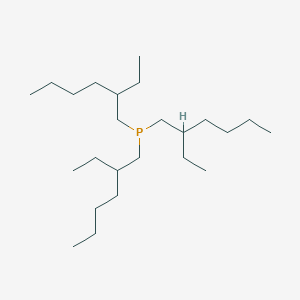

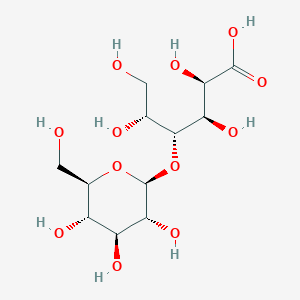

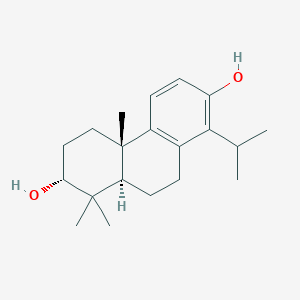

The molecular formula of this compound is C29H44O4. Its molecular weight is 456.7 g/mol.

Applications De Recherche Scientifique

Antibacterial Activities

- Antibacterial Applications : Helvolic acid derivatives, including compounds related to 16-Deacetylfusidic Acid gamma-Lactone, have shown antibacterial activity against Streptococcus agalactiae. This pathogen can cause significant harm to humans and fish, highlighting the potential therapeutic use of these compounds in treating bacterial infections (Kong et al., 2018).

Enzyme Research and Biosynthesis

- Enzyme Involvement in Ascorbic Acid Biosynthesis : Research involving L-galactono-gamma-lactone dehydrogenase, an enzyme catalyzing the biosynthesis of L-ascorbic acid, is significant. This enzyme, associated with gamma-lactone compounds, highlights the role of these substances in essential biological processes (Ostergaard et al., 1997).

Hydrolysis Reactions

- Hydrolysis of Aldonate Lactones : A novel lactonohydrolase from Fusarium oxysporum was found to catalyze the hydrolysis of aldonate lactones to aldonic acids, which may include compounds similar to this compound. Such enzymes are critical in chemical synthesis and have potential applications in biotechnology (Shimizu et al., 1992).

Metabolic and Transcriptional Regulation

- Metabolic and Transcriptional Effects : Lactate, which is related to gamma-lactone biochemistry, has been shown to inhibit histone deacetylase activity, impacting gene transcription. This suggests that gamma-lactone compounds might play a role in regulating transcription and linking metabolic states to gene expression (Latham et al., 2012).

Biosynthesis and Production

Gamma-Aminobutyric Acid (GABA) Production : The production of GABA, which involves gamma-lactone structures, has been extensively studied. Lactic acid bacteria, known for producing gamma-lactones, are a key focus due to their potential in creating health-oriented products enriched in GABA (Li & Cao, 2010).

Gamma Hydroxybutyrate Concentration Studies : Research on gamma-hydroxybutyrate and gamma-butyrolactone, closely related to this compound, has been important in understanding their concentration in tissues and their physiological effects, such as inducing sleep (Bessman & Skolnik, 1964).

Safety and Hazards

Mécanisme D'action

Target of Action

16-Dafal, also known as 16-Deacetylfusidic Acid gamma-Lactone, primarily targets the Phospholipase A2 enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including regulation of inflammation .

Mode of Action

16-Dafal exerts its action by inhibiting the Phospholipase A2 enzyme, thereby reducing prostaglandin synthesis . Additionally, it decreases the release of certain chemicals that are important in the immune system . This dual action results in both anti-inflammatory and immunosuppressive effects .

Biochemical Pathways

The inhibition of the Phospholipase A2 enzyme disrupts the arachidonic acid pathway, leading to a decrease in the production of eicosanoids, including prostaglandins . This disruption can affect various downstream effects, such as the regulation of inflammation and immune response .

Result of Action

The primary result of 16-Dafal’s action is its anti-inflammatory effect, achieved by inhibiting prostaglandin synthesis . It also provides immunosuppressive action by decreasing the release of certain chemicals in the immune system . These actions can lead to significant preservation of muscle mass in patients .

Action Environment

It’s known that environmental conditions can significantly impact the stability and effectiveness of many compounds . Factors such as temperature, humidity, and light exposure could potentially affect the stability and efficacy of 16-Dafal, but specific studies would be needed to confirm this.

Propriétés

IUPAC Name |

(1S,2S,4S,9R,11R,12S,13S,16R,17S)-11,16-dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O4/c1-16(2)8-7-9-18-24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)33-26(18)32/h8,17,19-23,25,30-31H,7,9-15H2,1-6H3/t17-,19?,20-,21+,22+,23-,25-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESBIDUQKXCXGS-XEVGSQSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC5C4=C(C(=O)O5)CCC=C(C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@H]2[C@@H](C[C@@H]4[C@@]3(C[C@H]5C4=C(C(=O)O5)CCC=C(C)C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4701-54-6 | |

| Record name | 16-O-Deacetylfusidic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004701546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.